Cas no 2580189-60-0 (methyl 2-(aminomethyl)-1H-pyrrolo2,3-bpyridine-5-carboxylate)

methyl 2-(aminomethyl)-1H-pyrrolo2,3-bpyridine-5-carboxylate 化学的及び物理的性質
名前と識別子
-
- methyl 2-(aminomethyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
- EN300-27729912
- 2580189-60-0
- methyl 2-(aminomethyl)-1H-pyrrolo2,3-bpyridine-5-carboxylate
-
- インチ: 1S/C10H11N3O2/c1-15-10(14)7-2-6-3-8(4-11)13-9(6)12-5-7/h2-3,5H,4,11H2,1H3,(H,12,13)
- InChIKey: ZGPMAIBPUGTXMN-UHFFFAOYSA-N
- ほほえんだ: O(C)C(C1=CN=C2C(=C1)C=C(CN)N2)=O
計算された属性
- せいみつぶんしりょう: 205.085126602g/mol
- どういたいしつりょう: 205.085126602g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 247
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.1
- トポロジー分子極性表面積: 81Ų
methyl 2-(aminomethyl)-1H-pyrrolo2,3-bpyridine-5-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27729912-0.1g |
methyl 2-(aminomethyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate |
2580189-60-0 | 95.0% | 0.1g |
$1195.0 | 2025-03-19 | |
Enamine | EN300-27729912-10.0g |
methyl 2-(aminomethyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate |
2580189-60-0 | 95.0% | 10.0g |
$5837.0 | 2025-03-19 | |
Enamine | EN300-27729912-0.5g |
methyl 2-(aminomethyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate |
2580189-60-0 | 95.0% | 0.5g |
$1302.0 | 2025-03-19 | |
Enamine | EN300-27729912-10g |
methyl 2-(aminomethyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate |
2580189-60-0 | 10g |
$5837.0 | 2023-09-10 | ||
Enamine | EN300-27729912-5g |
methyl 2-(aminomethyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate |
2580189-60-0 | 5g |
$3935.0 | 2023-09-10 | ||
Enamine | EN300-27729912-1g |
methyl 2-(aminomethyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate |
2580189-60-0 | 1g |
$1357.0 | 2023-09-10 | ||
Enamine | EN300-27729912-0.05g |
methyl 2-(aminomethyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate |
2580189-60-0 | 95.0% | 0.05g |
$1140.0 | 2025-03-19 | |
Enamine | EN300-27729912-5.0g |
methyl 2-(aminomethyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate |
2580189-60-0 | 95.0% | 5.0g |
$3935.0 | 2025-03-19 | |
Enamine | EN300-27729912-0.25g |
methyl 2-(aminomethyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate |
2580189-60-0 | 95.0% | 0.25g |
$1249.0 | 2025-03-19 | |
Enamine | EN300-27729912-1.0g |
methyl 2-(aminomethyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate |
2580189-60-0 | 95.0% | 1.0g |
$1357.0 | 2025-03-19 |
methyl 2-(aminomethyl)-1H-pyrrolo2,3-bpyridine-5-carboxylate 関連文献
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Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
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Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912
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Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
methyl 2-(aminomethyl)-1H-pyrrolo2,3-bpyridine-5-carboxylateに関する追加情報
Introduction to Methyl 2-(aminomethyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate (CAS No. 2580189-60-0)
Methyl 2-(aminomethyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate, identified by its CAS number 2580189-60-0, is a compound of significant interest in the field of chemical biology and pharmaceutical research. This heterocyclic molecule, featuring a fused pyrrole and pyridine ring system, has garnered attention due to its potential applications in drug discovery and medicinal chemistry.
The structural framework of Methyl 2-(aminomethyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate incorporates several key functional groups that make it a versatile scaffold for further chemical modifications. The presence of an amino methyl group at the 2-position and a carboxylate ester at the 5-position provides multiple sites for derivatization, enabling the synthesis of novel analogs with tailored biological activities.
In recent years, there has been growing interest in exploring the pharmacological properties of pyrrolopyridine derivatives. These compounds have shown promise in various preclinical studies, particularly in the context of modulating enzyme activity and interacting with biological targets. The unique electronic and steric properties of the pyrrolo[2,3-b]pyridine core make it an attractive motif for designing molecules with specific therapeutic effects.
One of the most compelling aspects of Methyl 2-(aminomethyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate is its potential as a building block for the development of small-molecule inhibitors. For instance, studies have demonstrated that derivatives of this compound can interact with metalloenzymes and kinases, which are critical targets in oncology and inflammatory diseases. The amino methyl group, in particular, offers opportunities for coordination with transition metals or for further functionalization to enhance binding affinity.
Recent advancements in computational chemistry have also highlighted the importance of molecular modeling in optimizing the structure-activity relationships (SAR) of such compounds. By leveraging virtual screening techniques, researchers can rapidly identify promising candidates for experimental validation. This approach has been instrumental in accelerating the discovery process and reducing the time-to-market for new therapeutic agents.
The synthesis of Methyl 2-(aminomethyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate presents unique challenges due to the complexity of the fused ring system. However, modern synthetic methodologies have made significant strides in facilitating access to these molecules. Techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated cyclizations have enabled efficient construction of the desired core structure.
In addition to its pharmacological potential, this compound has shown promise in material science applications. The rigid pyrrolopyridine framework can serve as a scaffold for designing organic semiconductors and ligands for catalytic systems. Its ability to form stable complexes with metals makes it a valuable component in developing novel materials with enhanced electronic properties.
The role of Methyl 2-(aminomethyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate in drug discovery is further underscored by its presence in several ongoing clinical trials. These trials aim to evaluate its efficacy as a therapeutic agent in various disease models. The compound's ability to modulate biological pathways without significant off-target effects makes it a compelling candidate for further development.
As research continues to uncover new applications for heterocyclic compounds, Methyl 2-(aminomethyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate is poised to play a pivotal role in shaping the future of medicinal chemistry. Its unique structural features and functional versatility offer endless possibilities for innovation across multiple disciplines.
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